5-ethoxy-1H-benzimidazole-2-sulfonic acid

Description

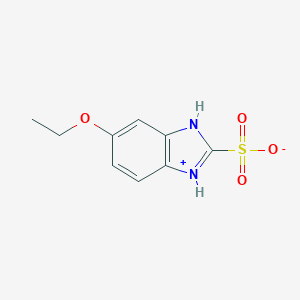

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-2-15-6-3-4-7-8(5-6)11-9(10-7)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBCFDFJDUTQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic analysis (NMR, FT-IR) of 5-ethoxy-1H-benzimidazole-2-sulfonic acid.

An In-depth Technical Guide to the Spectroscopic Analysis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid

Authored by: A Senior Application Scientist

Introduction

Benzimidazoles represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities which include antimicrobial, antiviral, and antitumor properties.[1] This diverse bioactivity makes them a focal point in pharmaceutical research and drug development. The precise molecular structure and purity of these compounds are critical determinants of their efficacy and safety. Consequently, robust analytical methodologies for their characterization are indispensable. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy stand out as powerful, non-destructive tools for unambiguous structural elucidation.[1]

This guide provides a comprehensive technical overview of the spectroscopic analysis of a specific derivative, 5-ethoxy-1H-benzimidazole-2-sulfonic acid. We will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the complete structural confirmation of this molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. 5-ethoxy-1H-benzimidazole-2-sulfonic acid is comprised of a central benzimidazole core, substituted with an ethoxy group at the 5-position and a sulfonic acid group at the 2-position. Each of these functional groups imparts unique and identifiable signatures in the NMR and FT-IR spectra.

Caption: Molecular structure of 5-ethoxy-1H-benzimidazole-2-sulfonic acid.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the structure.[2]

Predicted ¹H NMR Spectrum

Based on the structure, the following proton signals are anticipated, typically using DMSO-d₆ as the solvent to ensure solubility and the observation of exchangeable protons like N-H and O-H.[1]

-

N-H Proton: The proton on the imidazole nitrogen is expected to appear as a broad singlet in the downfield region of the spectrum, likely between 12.0 and 13.6 ppm.[1] This significant deshielding is due to the aromaticity of the ring and intermolecular hydrogen bonding with the DMSO solvent.[1]

-

Aromatic Protons: The benzene ring has three protons. Their chemical shifts and splitting patterns are dictated by the electron-donating ethoxy group and the overall heterocyclic system. We expect to see distinct signals for H-4, H-6, and H-7, with coupling constants providing information on their relative positions.[1]

-

Ethoxy Group Protons: The ethoxy group will present as two distinct signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from coupling to the adjacent protons.

-

Sulfonic Acid Proton: The acidic proton of the -SO₃H group is exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable depending on concentration and residual water content.

Experimental Protocol: Sample Preparation for ¹H NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Weighing: Accurately weigh 5-10 mg of the 5-ethoxy-1H-benzimidazole-2-sulfonic acid sample into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its excellent ability to dissolve many benzimidazole derivatives and to allow for the observation of the N-H proton.[1]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 400 MHz or higher for better resolution.

Anticipated ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H (Imidazole) |

| ~7.5-7.8 | Multiplet | 3H | Aromatic Protons (H-4, H-6, H-7) |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| Variable | Broad Singlet | 1H | -SO₃H |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

-

Aromatic and Heterocyclic Carbons: The benzimidazole core will show multiple signals in the aromatic region (typically 110-150 ppm). The carbon atom at the 2-position, directly attached to the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded.

-

Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The -OCH₂- carbon will be further downfield (~60-70 ppm) compared to the terminal -CH₃ carbon (~15-20 ppm) due to the proximity of the electronegative oxygen atom.

Anticipated ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-2 (attached to -SO₃H) |

| ~110-145 | Aromatic & Imidazole Carbons |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Absorptions

The key functional groups in 5-ethoxy-1H-benzimidazole-2-sulfonic acid will produce characteristic absorption bands.

-

O-H and N-H Stretching: A broad absorption band is expected in the region of 3400-2500 cm⁻¹ due to the O-H stretching of the sulfonic acid group and the N-H stretching of the imidazole ring.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are expected in the 1620-1450 cm⁻¹ region.[3]

-

S=O Stretching: The sulfonic acid group is characterized by strong absorption bands for asymmetric and symmetric S=O stretching, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[2]

-

C-O-C Stretching: The ether linkage of the ethoxy group will show a characteristic C-O-C stretching band, usually in the 1250-1050 cm⁻¹ region.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Anticipated FT-IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H and N-H Stretch | -SO₃H and N-H |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy) |

| 1620 - 1450 | C=N and C=C Stretch | Benzimidazole Ring |

| 1344 - 1317 | S=O Asymmetric Stretch | Sulfonic Acid |

| 1187 - 1147 | S=O Symmetric Stretch | Sulfonic Acid |

| 1250 - 1050 | C-O-C Stretch | Ether (Ethoxy) |

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates how NMR and FT-IR are used in a complementary fashion to achieve unambiguous structural confirmation.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic analysis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid through NMR and FT-IR provides a complete and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon skeletons, while FT-IR spectroscopy confirms the presence of key functional groups. The integration of these techniques forms a self-validating system, ensuring the identity, structure, and purity of the compound. This level of rigorous characterization is fundamental in the fields of medicinal chemistry and drug development, where a thorough understanding of the molecular entity is a prerequisite for advancing to further studies.

References

-

ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. [Link]

-

National Institutes of Health. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

-

Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. [Link]

Sources

Technical Guide: Mechanism and Biological Utility of 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid

[1][2]

Executive Summary

5-Ethoxy-1H-benzimidazole-2-sulfonic acid (EBSA) represents a specialized scaffold within the benzimidazole pharmacophore class.[1][2] Unlike its 2-phenyl-5-sulfonic acid counterparts (used primarily as UV filters like Ensulizole), the 2-sulfonic acid moiety confers distinct biological reactivity.[1][2] This compound functions primarily in two contexts: as a competitive inhibitor of bacterial Glutamate Racemase (MurI) , targeting cell wall biosynthesis, and as a terminal oxidation metabolite of 5-ethoxy-2-mercaptobenzimidazole derivatives.[1][2]

This guide details the molecular mechanism of action (MOA), metabolic genesis, and validated protocols for the detection and assay of EBSA in biological systems.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The biological activity of EBSA is dictated by its unique substitution pattern.[1][2] The sulfonic acid group at the C2 position is a bioisostere for carboxylic acids, enabling specific enzyme interactions, while the 5-ethoxy group modulates lipophilicity and electron density.[1][2]

Table 1: Physicochemical Properties and Biological Implications[1][2][3]

| Property | Value / Characteristic | Biological Implication |

| CAS Number | 301163-44-0 | Unique identifier for reagent sourcing.[1][2] |

| Acidic Moiety | C2-Sulfonic Acid ( | Strong acid (pKa < 1).[1][2] Fully ionized at physiological pH, preventing passive diffusion across healthy eukaryotic membranes but allowing active transport or binding to cationic pockets in bacterial enzymes.[1][2] |

| Electronic Effect | 5-Ethoxy ( | Electron-donating group (EDG).[1][2] Increases electron density on the benzimidazole ring, enhancing |

| Solubility | High (Aqueous) | High water solubility reduces bioavailability as an oral drug but makes it an excellent candidate for intravenous delivery or as a hydrophilic metabolite for renal excretion.[1][2] |

| Primary Role | Pharmacophore / Metabolite | Acts as a structural mimic of D-glutamate transition states; serves as a detoxification product of thiol-based benzimidazoles.[1][2] |

Mechanism of Action (MOA)[1][2]

Primary Target: Glutamate Racemase (MurI) Inhibition

The most documented pharmacological mechanism for the benzimidazole-2-sulfonic acid class is the inhibition of Glutamate Racemase (MurI) .[1][2] MurI is an essential bacterial enzyme responsible for converting L-glutamate to D-glutamate, a critical component of the peptidoglycan cell wall.[1][2]

-

Binding Logic: The C2-sulfonic acid group of EBSA mimics the

-carboxylate of L-glutamate.[1][2] However, the rigid benzimidazole core prevents the conformational change required for the racemization reaction.[1][2] -

Selectivity: Since mammalian cells do not synthesize peptidoglycan or rely on D-glutamate for structural integrity, this pathway offers high selectivity for antibacterial applications (specifically H. pylori and E. coli).[1][2]

Metabolic Pathway: Oxidative Detoxification

In mammalian systems, EBSA often appears not as a drug, but as a metabolite .[1][2] It is the terminal oxidation product of 5-ethoxy-2-mercaptobenzimidazole (a precursor to drugs like Afobazole or specific antihistamines).[1][2]

Visualization of Mechanisms[1][2]

The following diagram illustrates both the metabolic formation of EBSA and its subsequent inhibitory action on the bacterial MurI enzyme.

Figure 1: Dual-pathway diagram showing the metabolic genesis of EBSA from thiol precursors (red) and its pharmacological inhibition of bacterial cell wall synthesis (blue/green).[1][2]

Experimental Protocols

To validate the presence and activity of EBSA, the following protocols are recommended. These are designed for self-validation using internal standards.[1][2]

Protocol A: In Vitro Glutamate Racemase (MurI) Inhibition Assay

Purpose: To quantify the potency (

-

Reagent Preparation:

-

Coupled Enzyme System:

-

Since MurI activity is not directly observable, use a reporter system: D-Amino Acid Oxidase (DAAO) coupled with Horseradish Peroxidase (HRP) and a chromogen (e.g., o-phenylenediamine).[1][2]

-

Reaction Logic: MurI converts L-Glu

D-Glu.[1][2] DAAO oxidizes D-Glu

-

-

Procedure:

-

Control: Use D-Cycloserine as a positive control for racemase inhibition.[1][2]

Protocol B: LC-MS/MS Quantification in Plasma

Purpose: To detect EBSA as a metabolite of ethoxy-benzimidazole drugs.[1][2]

-

Sample Preparation:

-

Chromatography (HPLC):

-

Mass Spectrometry (MS/MS):

-

Validation:

References

-

ChemicalBook. (2025).[1][2] 5-Ethoxy-1H-benzimidazole-2-sulfonic acid Properties and Supplier Data. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). (2022).[1][2] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC8995345.[1][2] Retrieved from [1][2]

-

MDPI. (2023).[1][2] Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers. Molecules. Retrieved from [1][2]

-

Research Journal of Pharmacy and Technology. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [1][2]

-

Matrix Scientific. (n.d.).[1][2] Product Data: 5-Ethoxy-1H-benzimidazole-2-sulfonic acid.[1][2][3][4][5] Retrieved from [1][2]

Sources

- 1. 5-ETHOXY-2-MERCAPTOBENZIMIDAZOLE | 55489-15-1 [chemicalbook.com]

- 2. 5-HYDROXY-2-MERCAPTO-BENZIMIDAZOLE | 92806-98-9 [chemicalbook.com]

- 3. 106135-28-8|5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid|BLD Pharm [bldpharm.com]

- 4. 301163-44-0|5-Ethoxy-1H-benzimidazole-2-sulfonic acid|5-Ethoxy-1H-benzimidazole-2-sulfonic acid| -范德生物科技公司 [bio-fount.com]

- 5. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols: 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid as a Versatile Brønsted Acid Catalyst in Organic Synthesis

Introduction: A Novel Catalyst at the Intersection of Heterocyclic and Acid Catalysis

In the ever-evolving landscape of organic synthesis, the development of efficient, recoverable, and environmentally benign catalysts is a paramount objective. This document introduces 5-ethoxy-1H-benzimidazole-2-sulfonic acid, a promising Brønsted acid catalyst that combines the structural features of the medicinally significant benzimidazole scaffold with the potent catalytic activity of a sulfonic acid moiety. The presence of the benzimidazole core offers unique electronic properties and potential for non-covalent interactions with substrates, while the sulfonic acid group provides strong Brønsted acidity, essential for a wide range of acid-catalyzed transformations.[1][2]

This guide provides a comprehensive overview of the synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid and detailed protocols for its application in key organic reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this novel catalyst for the efficient synthesis of complex organic molecules.

Synthesis of 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid

The synthesis of the title catalyst can be logically extrapolated from established procedures for analogous benzimidazole-2-sulfonic acids.[3][4][5] The proposed two-step synthesis starts from the commercially available 4-ethoxy-1,2-phenylenediamine.

Step 1: Synthesis of 5-Ethoxy-1H-benzimidazole-2-thiol

The initial step involves the cyclization of 4-ethoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base to form the corresponding benzimidazole-2-thiol. This reaction is a well-established method for the preparation of 2-mercaptobenzimidazoles.

Protocol:

-

To a stirred solution of potassium hydroxide (1.2 eq.) in ethanol/water (4:1, 5 mL/g of diamine), add 4-ethoxy-1,2-phenylenediamine (1.0 eq.).

-

To this mixture, add carbon disulfide (1.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute acetic acid until a precipitate is formed.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 5-ethoxy-1H-benzimidazole-2-thiol.

Step 2: Oxidation to 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid

The subsequent step involves the oxidation of the thiol group to a sulfonic acid. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate or hydrogen peroxide in an alkaline medium.[3][4]

Protocol:

-

Suspend 5-ethoxy-1H-benzimidazole-2-thiol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).

-

Cool the mixture in an ice bath and add a solution of potassium permanganate (3.0 eq.) in water portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by the addition of sodium metabisulfite until the purple color disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

The resulting precipitate, 5-ethoxy-1H-benzimidazole-2-sulfonic acid, is then filtered, washed with a small amount of cold water, and dried.

Diagram of the Synthetic Workflow:

Caption: Proposed two-step synthesis of the target catalyst.

Application in Organic Synthesis: Catalytic Protocols

The Brønsted acidic nature of the sulfonic acid group attached to the benzimidazole core makes 5-ethoxy-1H-benzimidazole-2-sulfonic acid a promising catalyst for a variety of acid-catalyzed reactions.[6] Below are detailed protocols for its proposed application in the synthesis of valuable heterocyclic compounds.

Application 1: Synthesis of 2-Substituted Benzimidazoles

The synthesis of benzimidazoles often requires acidic conditions to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[7][8][9][10] 5-Ethoxy-1H-benzimidazole-2-sulfonic acid can act as an efficient, recyclable catalyst for this transformation.

General Protocol for the Synthesis of 2-Aryl-1H-benzimidazoles:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and 5-ethoxy-1H-benzimidazole-2-sulfonic acid (5 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-3 hours).

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

-

The aqueous filtrate containing the catalyst can be concentrated and the catalyst reused for subsequent reactions.

Table 1: Proposed Scope for the Synthesis of 2-Substituted Benzimidazoles

| Entry | Aldehyde | Expected Product | Expected Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | >90 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | >95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | >92 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | >88 |

| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzimidazole | >90 |

Mechanistic Rationale:

The sulfonic acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration, facilitated by the acidic catalyst, leads to the formation of the benzimidazole ring.

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle for the synthesis of 2-substituted benzimidazoles.

Application 2: Three-Component Synthesis of β-Acetamido Ketones

Multi-component reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step.[1][11][12] Sulfonic acid catalysts have been shown to be effective in promoting the synthesis of β-acetamido ketones from an aldehyde, a ketone, acetonitrile, and acetyl chloride.[11]

General Protocol:

-

To a mixture of an aromatic aldehyde (1 mmol), a ketone (e.g., acetophenone, 1 mmol), and acetonitrile (2 mL), add acetyl chloride (1.2 mmol).

-

Add 5-ethoxy-1H-benzimidazole-2-sulfonic acid (10 mol%) to the mixture.

-

Stir the reaction mixture at 80 °C for the time required for the reaction to complete (as monitored by TLC, typically 4-8 hours).

-

After completion, cool the reaction mixture and add cold water.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Table 2: Proposed Substrate Scope for β-Acetamido Ketone Synthesis

| Entry | Aldehyde | Ketone | Expected Product | Expected Yield (%) |

| 1 | Benzaldehyde | Acetophenone | N-(1,3-Diphenyl-3-oxopropyl)acetamide | >85 |

| 2 | 4-Methylbenzaldehyde | Acetophenone | N-(1-(4-Methylphenyl)-3-oxo-3-phenylpropyl)acetamide | >88 |

| 3 | 4-Bromobenzaldehyde | Cyclohexanone | N-(2-(Benzoyl(4-bromophenyl)methyl)cyclohexyl)acetamide | >80 |

| 4 | 3-Nitrobenzaldehyde | Acetophenone | N-(1-(3-Nitrophenyl)-3-oxo-3-phenylpropyl)acetamide | >82 |

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of Brønsted acid catalysis and draw from extensive literature on the use of sulfonic acids and benzimidazole derivatives in organic synthesis.[2][8][10] The proposed reactions are known to be robust and high-yielding with similar catalysts. For self-validation, it is recommended to initially perform the reactions with the model substrates listed in the tables and compare the obtained yields and product characterization data with reported values for analogous transformations. The recyclability of the catalyst can be confirmed by recovering it from the aqueous layer after the reaction, drying it, and using it in a subsequent run with minimal loss of activity.

Conclusion

5-Ethoxy-1H-benzimidazole-2-sulfonic acid is presented as a promising and versatile Brønsted acid catalyst for organic synthesis. Its straightforward preparation and anticipated high catalytic activity in important organic transformations, such as the synthesis of benzimidazoles and β-acetamido ketones, make it an attractive tool for researchers in both academic and industrial settings. The protocols provided herein serve as a detailed guide for the synthesis and application of this novel catalyst, with the aim of facilitating the development of more efficient and sustainable synthetic methodologies.

References

-

A review on sustainable and reusable sulfonic acid-functionalized task-specific ionic liquid catalysts for multicomponent reactions. (2022). SciELO. [Link]

-

Zolfigol, M. A., Khazaei, A., Zare, A., Mokhlesi, M., Hekmat-Zadeh, T., Hasaninejad, A., ... & Merajoddin, M. (2012). Solid-supported sulfonic acid-containing catalysts efficiently promoted one-pot multi-component synthesis of β-acetamido carbonyl compounds. Journal of Chemical Sciences, 124(2), 501-508. [Link]

-

Das, B., & Kumar, A. (2021). Sulfonic acid functionalized graphitic carbon nitride as solid acid–base bifunctional catalyst for Knoevenagel condensation and multicomponent tandem reactions. Materials Chemistry Frontiers, 5(15), 5735-5745. [Link]

-

Chari, M. A., Zaied-A-Mosaa, A., Shobha, D., & Malayalama, S. (2013). Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst. International Journal of Organic Chemistry, 3(4), 243-250. [Link]

-

Argirova, M., Zasheva, A., & Nikolova, Y. (2016). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & medicinal chemistry letters, 26(16), 4038–4043. [Link]

-

Singh, R. K., & Suresh, E. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33698-33725. [Link]

-

Dinne, N. K. R., Mekala, R., Reddy, S. P., Siva, G. Y. S., & Bannoath, C. K. (2018). Wang resin-supported sulfonic acid-catalyzed multicomponent reaction in water leading to 4-oxo-4,5,6,7-tetrahydroindole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(9), 569-574. [Link]

-

Akiyama, T., & Mori, K. (2016). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic letters, 18(11), 2636–2639. [Link]

-

D'Auria, M. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(10), 1158. [Link]

-

Akiyama, T., & Mori, K. (2016). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic Letters, 18(11), 2636-2639. [Link]

-

Kumar, A., & Sharma, S. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33767-33776. [Link]

-

Gao, Y., et al. (2021). Selective synthesis of benzimidazoles and benzodiazepines catalyzed by Brønsted Acid/ base-cooperative Titanocene dichloride. Request PDF. [Link]

-

Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(34), 14490-14495. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved February 20, 2026, from [Link]

-

Senapak, S., et al. (2020). Metal-free selective synthesis of 2-substituted benzimidazoles catalyzed by Brønsted acidic ionic liquid: Convenient access to one-pot synthesis of N-alkylated 1,2-disubstituted benzimidazoles. ResearchGate. [Link]

-

Reddy, G. S., et al. (2023). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Green Chemical Engineering, 4(4), 481-489. [Link]

-

Heravi, M. M., et al. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 5(3), 325-329. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1273. [Link]

-

Halimehjani, A. Z., et al. (2011). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. Journal of Molecular Catalysis A: Chemical, 345(1-2), 117-126. [Link]

-

Janecký, M., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(14), 9636-9646. [Link]

-

Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Retrieved February 20, 2026, from [Link]

-

Argirova, M., et al. (2016). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 6. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]

- 7. Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst [scirp.org]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 5-ethoxy-1H-benzimidazole-2-sulfonic Acid in Pharmaceutical Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 5-ethoxy-1H-benzimidazole-2-sulfonic acid as a versatile intermediate in pharmaceutical research and development. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The introduction of a sulfonic acid moiety at the 2-position, combined with an ethoxy group at the 5-position, offers a unique combination of physicochemical properties that can be exploited for the rational design of novel therapeutic agents. These application notes detail a robust, two-step synthetic pathway to 5-ethoxy-1H-benzimidazole-2-sulfonic acid, commencing with the synthesis of the 5-ethoxy-2-mercaptobenzimidazole precursor, followed by its controlled oxidation. While direct applications of the title compound in marketed drugs are not extensively documented, this guide elucidates its potential as a key building block, drawing parallels with structurally related benzimidazole-based pharmaceuticals.

Introduction: The Significance of the Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is considered a "privileged scaffold" in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors, with high affinity.[] This has led to the development of a plethora of benzimidazole-containing drugs with diverse therapeutic applications, such as:

-

Proton Pump Inhibitors (PPIs): Omeprazole, lansoprazole, and pantoprazole are widely prescribed for the treatment of acid-related gastrointestinal disorders.[]

-

Anthelmintics: Albendazole and mebendazole are effective against a broad spectrum of parasitic worm infections.[1]

-

Antihistamines: Astemizole is known for its H1-receptor antagonist activity.

-

Anticancer Agents: Certain benzimidazole derivatives have shown promising results as inhibitors of key signaling pathways in oncology.

The sulfonic acid functional group is a strong acid and is highly polar. Its incorporation into a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and protein binding. The combination of the benzimidazole core with a sulfonic acid group presents an intriguing opportunity for the design of new chemical entities with potentially enhanced therapeutic profiles.

Synthetic Protocols

The synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid is presented as a two-step process. The initial step involves the formation of the key intermediate, 5-ethoxy-2-mercaptobenzimidazole, followed by its oxidation to the target sulfonic acid.

Protocol 1: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole

This protocol outlines the synthesis of the mercaptan precursor, a critical first step.

Reaction Scheme:

Caption: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethoxy-1,2-phenylenediamine | 152.20 | 15.2 g | 100 |

| Carbon Disulfide (CS₂) | 76.14 | 6.1 mL (7.6 g) | 100 |

| Potassium Hydroxide (KOH) | 56.11 | 6.7 g | 120 |

| Ethanol (95%) | - | 150 mL | - |

| Water | - | 150 mL | - |

| Acetic Acid (glacial) | - | As required | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add 4-ethoxy-1,2-phenylenediamine with stirring.

-

Slowly add carbon disulfide to the reaction mixture. An exothermic reaction may be observed.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with glacial acetic acid until precipitation is complete (pH ~6-7).

-

Filter the precipitated solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 5-ethoxy-2-mercaptobenzimidazole as a solid.[4]

Expected Yield and Characterization:

-

Appearance: Off-white to pale yellow crystalline powder.

-

Yield: 80-90%.

-

Melting Point: Approximately 252-256 °C.[5]

-

Purity (by HPLC): >98%.

Protocol 2: Oxidation to 5-ethoxy-1H-benzimidazole-2-sulfonic Acid

This protocol describes a general method for the oxidation of the mercaptan to the sulfonic acid. Researchers should optimize the conditions for their specific setup.

Reaction Scheme:

Caption: Oxidation of the mercaptan to the sulfonic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Ethoxy-2-mercaptobenzimidazole | 194.25 | 19.4 g | 100 |

| Potassium Permanganate (KMnO₄) | 158.03 | ~47.4 g | ~300 |

| Sodium Hydroxide (NaOH) | 40.00 | As required | - |

| Water | - | ~500 mL | - |

| Hydrochloric Acid (HCl) | - | As required | - |

| Sodium bisulfite (NaHSO₃) | - | As required | - |

Procedure:

-

Suspend 5-ethoxy-2-mercaptobenzimidazole in a dilute aqueous solution of sodium hydroxide in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Prepare a solution of potassium permanganate in water and add it dropwise to the cooled suspension over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C. The purple color of the permanganate should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional hour.

-

Quench the excess potassium permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color is completely discharged and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The product, 5-ethoxy-1H-benzimidazole-2-sulfonic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Expected Yield and Characterization:

-

Appearance: White to off-white solid.

-

Yield: 70-85% (This is an estimate and will depend on reaction optimization).

-

Purity (by HPLC): >95%.

-

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

The overall synthetic strategy is a logical progression from a readily available precursor to the target sulfonic acid.

Caption: Overall synthetic workflow.

Application in Pharmaceutical Synthesis: A Forward-Looking Perspective

While 5-ethoxy-1H-benzimidazole-2-sulfonic acid may not be a direct intermediate in currently marketed blockbuster drugs, its structural motifs suggest significant potential in drug discovery programs.

As a Scaffold for Novel Proton Pump Inhibitors (PPIs)

The benzimidazole core is central to the action of PPIs.[] The ethoxy group at the 5-position is a common feature in this class of drugs, influencing their metabolic stability and activity. The sulfonic acid group at the 2-position could serve as a handle for further chemical modifications or could itself modulate the compound's interaction with the H+/K+-ATPase proton pump. The high polarity of the sulfonic acid group could also be exploited to design drugs with altered solubility and distribution profiles.

In the Development of Kinase Inhibitors

The benzimidazole scaffold has been explored for the development of inhibitors of various protein kinases, which are critical targets in cancer therapy. The sulfonic acid group could be strategically employed to form key interactions, such as salt bridges, with basic amino acid residues in the ATP-binding pocket of kinases.

As a Building Block for Agents with Diverse Biological Activities

Benzimidazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][6] The title compound can serve as a starting material for the synthesis of a library of novel benzimidazole derivatives through modification of the sulfonic acid group (e.g., conversion to sulfonamides, sulfonyl chlorides, or sulfonate esters), enabling structure-activity relationship (SAR) studies.[6]

Conclusion

5-ethoxy-1H-benzimidazole-2-sulfonic acid is a readily accessible intermediate with significant potential for application in pharmaceutical synthesis. The protocols provided herein offer a reliable pathway for its laboratory-scale preparation. Its unique combination of a privileged benzimidazole scaffold and a versatile sulfonic acid functional group makes it an attractive building block for the discovery and development of next-generation therapeutic agents. Further exploration of its utility in various medicinal chemistry programs is highly encouraged.

References

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. Retrieved from [Link]

- Process for preparing 2-arylbenzimidazole-5-sulfonic acids. (1995, December 5). Google Patents.

- Process for the preparation of benzimidazole derivatives and salts thereof. (2013, October 10). Google Patents.

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). PMC - NIH. Retrieved from [Link]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2021, July 22). ResearchGate. Retrieved from [Link]

- Process of preparation of benzimidazole compounds. (2020, October 22). Google Patents.

-

Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. (2011, May 15). PubMed. Retrieved from [Link]

- Process for the preparation of a benzimidazole derivative. (2012, February 21). Google Patents.

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor. Retrieved from [Link]

-

5-Ethoxy-2-mercaptobenzimidazole. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed. Retrieved from [Link]

-

Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022, January 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013, June 1). Al-Nahrain Journal of Science. Retrieved from [Link]

- 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. (2006, December 27). Google Patents.

-

Synthesis of antimicrobial active benzimidazole-2-thioate derivatives of 2-mercaptobenzimidazole. (n.d.). Academia.edu. Retrieved from [Link]

-

Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Scielo. Retrieved from [Link]

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). NISCAIR. Retrieved from [Link]

-

5-Ethoxy-1H-benzo[d]imidazole-2-thiol, CAS No. 55489-15-1. (n.d.). iChemical. Retrieved from [Link]

-

5-methoxy-1H-benzimidazole-2-thiol. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis ,characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. (n.d.). Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 55489-15-1: 5-Ethoxy-2-mercaptobenzimidazole [cymitquimica.com]

- 5. 5-Ethoxy-1H-benzo[d]imidazole-2-thiol, CAS No. 55489-15-1 - iChemical [ichemical.com]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Metal Complexes with 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid

Abstract & Scope

This application note details the protocol for the synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid (EBSA) and its subsequent coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)). Benzimidazole-2-sulfonic acids are a unique class of ligands that combine the coordination potential of the imidazole nitrogen with the water-solubilizing and anionic properties of the sulfonate group.

While 2-mercaptobenzimidazoles are common, their oxidized 2-sulfonic acid derivatives are less frequently isolated due to desulfonation risks under acidic conditions. This guide provides a robust alkaline oxidation workflow to generate the stable sulfonate ligand, followed by a controlled complexation strategy to yield bioactive metal complexes. These complexes are highly relevant for DNA binding studies, antimicrobial screening, and enzyme inhibition assays.

Ligand Synthesis: 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid (EBSA)

Since EBSA is not a standard catalog reagent, it must be synthesized from 4-ethoxy-1,2-diaminobenzene via a thione intermediate.

Reaction Scheme (Graphviz)[1][2]

Figure 1: Synthetic pathway from diamine precursor to sulfonate ligand.

Step-by-Step Protocol

Phase A: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole (Precursor)[1]

-

Reagents: Dissolve 4-ethoxy-1,2-phenylenediamine (0.1 mol) in Ethanol (100 mL).

-

Cyclization: Add Potassium Hydroxide (0.11 mol) dissolved in water (20 mL), followed by Carbon Disulfide (CS₂, 0.12 mol).

-

Reflux: Heat the mixture under reflux (70-80°C) for 3-4 hours. Evolution of H₂S gas indicates reaction progress (Use a fume hood and caustic scrubber).

-

Precipitation: Cool the mixture and dilute with cold water (200 mL). Acidify carefully with dilute Acetic Acid to pH 5-6.

-

Isolation: Filter the solid product (Thione form), wash with water, and recrystallize from ethanol.

-

Checkpoint: Target MP ~230-235°C (consistent with 2-mercaptobenzimidazole derivatives).

-

Phase B: Oxidation to Sulfonic Acid (Ligand)

Note: The sulfonic acid is best isolated as a potassium or sodium salt to prevent acid-catalyzed desulfonation.

-

Dissolution: Suspend the Phase A product (10 mmol) in 10% aqueous KOH (20 mL).

-

Oxidation: Cool to 0-5°C in an ice bath. Slowly add aqueous KMnO₄ (22 mmol) dropwise over 30 minutes. Maintain temperature <10°C to avoid ring degradation.

-

Reaction: Stir for 2 hours at room temperature.

-

Work-up: Filter off the MnO₂ precipitate. The filtrate contains the potassium salt of EBSA.

-

Crystallization: Concentrate the filtrate under vacuum to 1/3 volume. Add Ethanol to induce precipitation of the Potassium 5-ethoxy-1H-benzimidazole-2-sulfonate .

-

Yield: Typically 60-70%.

-

Validation: IR should show loss of C=S (approx 1180 cm⁻¹) and appearance of S-O bands (1040, 1180 cm⁻¹).

-

Preparation of Metal Complexes[4][5][6][7][8]

Target Stoichiometry: M(Ligand)₂ · nH₂O (General formula for divalent metals). Metals: Cu(II), Co(II), Ni(II), Zn(II).[2]

General Complexation Protocol

-

Ligand Solution: Dissolve Potassium 5-ethoxy-1H-benzimidazole-2-sulfonate (2 mmol) in distilled water (20 mL).

-

Note: If using the free acid, dissolve in water and adjust pH to 7.5 with dilute NaOH.

-

-

Metal Solution: Dissolve the metal salt (1 mmol) in Ethanol (10 mL).

-

Salts: Cu(OAc)₂·H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, or Zn(OAc)₂·2H₂O.

-

-

Mixing: Add the metal solution dropwise to the ligand solution under constant stirring.

-

Reflux: Heat the mixture at 60°C for 2 hours. A color change or precipitation usually occurs immediately.

-

Precipitation:

-

Scenario A (Precipitate forms): Cool to room temperature, filter the solid.

-

Scenario B (Soluble complex): Evaporate solvent to 50% volume and cool to 4°C overnight.

-

-

Purification: Wash the precipitate with cold water (to remove KCl/KOAc byproducts) followed by cold ethanol. Dry in a desiccator over CaCl₂.

Critical Parameters

| Parameter | Setting | Rationale |

| pH | 6.5 - 7.5 | Ensures deprotonation of the sulfonate (-SO₃⁻) without deprotonating the imidazole NH (pKa ~12), allowing neutral coordination if N-deprotonation is not desired, or anionic coordination if pH > 8. |

| Solvent | H₂O:EtOH (2:1) | Balances solubility of the ionic ligand and the organic metal salt. |

| Temperature | 60°C | Sufficient kinetics without thermally decomposing the ligand (desulfonation occurs >100°C in acid). |

Characterization & Validation

To confirm the formation of the complex, compare the spectral data of the free ligand (L) vs. the Metal Complex (M-L).

Infrared Spectroscopy (FT-IR)

-

ν(N-H): The broad band at 3100-3400 cm⁻¹ may shift or sharpen if the NH is involved in H-bonding or deprotonation (rare in this specific mode).

-

ν(C=N): Look for a shift in the imidazole C=N stretch (~1620 cm⁻¹). A shift of ±10-20 cm⁻¹ indicates coordination via the imidazole Nitrogen (N3).

-

ν(S-O): Sulfonate bands appear at ~1180 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). Changes in splitting patterns indicate if the sulfonate is coordinating (monodentate) or acting as a counter-ion.

Coordination Mode Logic

The 5-ethoxy-1H-benzimidazole-2-sulfonate typically acts as a bidentate chelating ligand or a bridging ligand .

Figure 2: Primary chelation mode involving Imidazole N and Sulfonate O.

Expected Physicochemical Data

| Property | Ligand (K-Salt) | Metal Complex (e.g., Cu-L2) |

| Color | White/Off-white | Colored (Cu: Blue/Green, Co: Pink/Violet) |

| Solubility | Water (High), EtOH (Low) | DMSO (High), Water (Low/Mod) |

| MP | >280°C (Dec) | >300°C (Dec) |

| Magnetic Moment | Diamagnetic | Paramagnetic (consistent with d-electron count) |

References

-

Coordination Behavior of Benzimidazoles

-

Synthesis of Mercaptobenzimidazoles

- Title: Oxidation of thiols and disulfides to sulfonic acids (Patent US3948922A).

-

Metal Complexes of Benzimidazole Derivatives

-

General Benzimidazole Sulfonic Acid Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid

Welcome to the dedicated technical support guide for the synthesis of 5-ethoxy-1H-benzimidazole-2-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will explore the primary synthetic pathways, delve into the causality behind common issues, and provide field-proven protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-ethoxy-1H-benzimidazole-2-sulfonic acid?

A1: There are two predominant and strategically different routes for this synthesis:

-

Route A: Post-Cyclization Sulfonation. This classic approach involves first constructing the 5-ethoxy-1H-benzimidazole core and then introducing the sulfonic acid group via electrophilic aromatic substitution.

-

Route B: Oxidation of a 2-Thiol Intermediate. This route builds the benzimidazole ring with a thiol group at the C2 position, which is subsequently oxidized to the target sulfonic acid.

Each route has distinct advantages and challenges, which will be addressed in the troubleshooting section.

Q2: Which starting materials are critical, and what are their purity requirements?

A2: The quality of your starting materials is paramount. The most critical precursor is 4-ethoxy-1,2-diaminobenzene . It should be of high purity, as residual impurities from its synthesis (e.g., isomeric diamines or partially reduced nitroanilines) can lead to significant side products that are difficult to remove later. We recommend verifying its purity by NMR and HPLC before use. For Route B, carbon disulfide (CS₂) should be handled with care due to its volatility, flammability, and toxicity.[1]

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for routine monitoring.[2] For more quantitative analysis and to distinguish between closely related isomers or intermediates, High-Performance Liquid Chromatography (HPLC) is recommended.[2] Developing an appropriate HPLC method early will be crucial for optimizing reaction conditions and assessing final product purity.

Q4: What are the key safety considerations for this synthesis?

A4: Both synthetic routes involve hazardous reagents.

-

Route A: Involves the use of potent sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid, which are highly corrosive and react violently with water.[3] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Route B: Carbon disulfide is highly flammable and toxic.[1] Strong oxidizing agents used for the thiol oxidation can be explosive or react violently with organic materials. Always consult the Safety Data Sheet (SDS) for each reagent and follow strict safety protocols.

Synthetic Schemes and Workflow

The two primary routes are visualized below.

Caption: Primary synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Final Product

| Possible Cause | Scientific Explanation & Solution |

| (Route A) Reversible/Inefficient Sulfonation | The sulfonation of benzimidazoles can be a reversible reaction, and achieving high conversion requires carefully controlled conditions.[3] The C2 position is electronically activated, but forcing conditions can lead to degradation. Solutions: 1. Optimize Sulfonating Agent: Screen different agents. Concentrated sulfuric acid may require high temperatures, while fuming sulfuric acid (oleum) is more reactive but can cause charring. A molar ratio of benzimidazole to sulfonating agent between (0.12-0.15):1 has been suggested for similar reactions.[3] 2. Temperature Control: Gradually increase the reaction temperature and monitor by HPLC to find the optimal balance between reaction rate and decomposition. |

| (Route B) Incomplete Oxidation of Thiol | The oxidation of a thiol to a sulfonic acid is a six-electron oxidation that proceeds through multiple stable intermediates, including the disulfide, sulfenic acid (-SOH), and sulfinic acid (-SO₂H).[4][5] Insufficient oxidant or suboptimal conditions will result in a mixture of these species, lowering the yield of the desired sulfonic acid. Solutions: 1. Choice of Oxidant: Hydrogen peroxide (H₂O₂) in an acidic medium (e.g., acetic acid) is a common choice. Other options include potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA).[6] 2. Stoichiometry and Staged Addition: Ensure at least 3 equivalents of the oxidizing agent (e.g., H₂O₂) are used. Consider adding the oxidant portion-wise to control the reaction exotherm and prevent side reactions. |

| Poor Quality Starting Material | The starting 4-ethoxy-1,2-diaminobenzene is prone to air oxidation, turning dark and leading to colored impurities that can inhibit catalysts or complicate purification. Solution: Use freshly purified diamine or store it under an inert atmosphere (N₂ or Ar). If the material is discolored, consider recrystallization or purification via a short silica plug before use. |

Problem 2: Product Purification is Difficult; Significant Impurities Detected

| Possible Cause | Scientific Explanation & Solution |

| (Route A) Formation of 4-Sulfonic Acid Isomer | This is the most significant challenge of Route A. The C4 position on the benzimidazole ring is also activated towards electrophilic substitution, leading to the formation of the undesired 5-ethoxy-1H-benzimidazole-4-sulfonic acid. This isomer has very similar physical properties to the desired product, making separation extremely difficult.[3] Solutions: 1. Kinetic vs. Thermodynamic Control: Sulfonation is often temperature-dependent. Lower reaction temperatures may favor the formation of one isomer over the other. A systematic temperature screen from 0 °C to 100 °C is recommended. 2. Purification Strategy: If isomer formation is unavoidable, fractional crystallization from a suitable solvent system (e.g., water/ethanol mixtures) may be effective. The different acidity and polarity of the isomers can sometimes be exploited. |

| (Route B) Presence of Disulfide Byproduct | Mild oxidation or insufficient oxidant can lead to the formation of the corresponding disulfide: bis(5-ethoxy-1H-benzimidazol-2-yl)disulfide. This is a common oxidative coupling product of thiols.[5][7] Solution: Ensure the reaction goes to completion by using a sufficient excess of the oxidizing agent and adequate reaction time. The disulfide can be converted back to the thiol by a reducing agent and re-subjected to oxidation, or it can be forced to the sulfonic acid with stronger oxidizing conditions. |

| Colored Impurities / Tar Formation | Benzimidazole rings can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or degradation, which manifests as dark, tarry material.[8] Solutions: 1. Reduce Reaction Temperature: Perform the reaction at the lowest effective temperature. 2. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions, especially during the initial cyclization step.[8] 3. Purification: After neutralization, the crude product can be treated with activated charcoal to remove colored impurities before recrystallization. |

Troubleshooting Logic Flow

For a systematic approach to diagnosing yield issues, the following decision tree can be utilized.

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol A: Synthesis of 5-ethoxy-1H-benzimidazole (Intermediate for Route A)

This protocol is based on the general Phillips-Ladenburg reaction conditions.[8][9][10]

-

To a round-bottom flask equipped with a reflux condenser, add 4-ethoxy-1,2-diaminobenzene (1.0 eq).

-

Add 4N hydrochloric acid (approx. 5-10 volumes).

-

Add formic acid (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. The product will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-ethoxy-1H-benzimidazole.

Protocol B: Synthesis of 5-ethoxy-1H-benzimidazole-2-thiol (Intermediate for Route B)

This protocol is adapted from standard procedures for synthesizing 2-mercaptobenzimidazoles.[11]

-

In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add 4-ethoxy-1,2-diaminobenzene (1.0 eq) to the basic solution and stir until dissolved.

-

Add carbon disulfide (1.1 eq) dropwise at room temperature. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 3-6 hours. Monitor by TLC until the starting diamine is consumed.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and treat with activated charcoal if the solution is highly colored.

-

Filter the solution and acidify the filtrate with glacial acetic acid until precipitation is complete.

-

Collect the solid by filtration, wash with water, and dry to yield 5-ethoxy-1H-benzimidazole-2-thiol.

References

-

Kumar, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. Available at: [Link]

- CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof. Google Patents.

- US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate. Google Patents.

-

EP 2842953 A1 - Process for the preparation of esomeprazole magnesium dihydrate. European Patent Office. Available at: [Link]

-

Kohli, S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Entwistle, D. (2018). Biocatalytic oxidation and synthesis of Esomeprazole. Scientific Update. Available at: [Link]

- CN113698389A - Synthetic method of esomeprazole. Google Patents.

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate. Available at: [Link]

- EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Google Patents.

-

Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Pelagia Research Library. Available at: [Link]

-

Argirova, M., et al. Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC. Available at: [Link]

-

Al-Salahi, R., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Roda, G., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. Available at: [Link]

-

Ghosh, A., et al. (2014). A Review on Common Pharmaceutical Impurities. IJPSR. Available at: [Link]

-

Thorpe, C., et al. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. PMC. Available at: [Link]

-

Lee, S., et al. (2021). Stepwise Oxidations Play Key Roles in the Structural and Functional Regulations of DJ-1. MDPI. Available at: [Link]

-

Mahajan, S. S., & Nandre, R. G. (2005). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. Available at: [Link]

-

Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Available at: [Link]

-

Zhu, Y., et al. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES. Available at: [Link]

-

Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. RSC Publishing. Available at: [Link]

-

Dalvi, R. R. (1988). Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide. PubMed. Available at: [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]

Sources

- 1. Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Solubility Challenges of 5-Ethoxy-1H-benzimidazole-2-sulfonic Acid in Organic Solvents

Welcome to the technical support center for 5-ethoxy-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a zwitterionic molecule with both a highly polar sulfonic acid group and a more non-polar benzimidazole core with an ethoxy substituent, achieving the desired solubility for your experiments can be a significant challenge.

This document provides a structured approach to systematically address and overcome these solubility hurdles. We will explore the underlying chemical principles governing its solubility and provide detailed troubleshooting guides and frequently asked questions to assist you in your experimental design.

Understanding the Molecule: A Zwitterionic Challenge

5-ethoxy-1H-benzimidazole-2-sulfonic acid exists as a zwitterion, or inner salt. The sulfonic acid group is highly acidic and readily deprotonates to form a sulfonate anion, while the benzimidazole ring system is basic and can be protonated to form a cation. This dual ionic character is a primary determinant of its solubility profile.

-

High Polarity: The presence of the charged sulfonate group and the protonated benzimidazole ring makes the molecule highly polar. This generally leads to good solubility in polar protic solvents like water, but poor solubility in non-polar organic solvents.[1][2]

-

"Like Dissolves Like": The principle of "like dissolves like" is fundamental to understanding its behavior.[2][3] To dissolve this polar, zwitterionic compound in less polar organic solvents, the strong intermolecular forces within the solid crystal lattice must be overcome by favorable interactions with the solvent molecules.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are experiencing difficulty dissolving 5-ethoxy-1H-benzimidazole-2-sulfonic acid, follow this structured troubleshooting workflow.

Caption: A decision-tree workflow for systematically addressing solubility issues.

Step 1: Systematic Solvent Screening

The first step is to perform a systematic screening of a range of organic solvents with varying polarities. This will establish a baseline understanding of the compound's solubility profile.

Experimental Protocol:

-

Solvent Selection: Choose a representative set of solvents from different classes. A suggested starting panel is provided in the table below.

-

Sample Preparation: Accurately weigh a small amount of 5-ethoxy-1H-benzimidazole-2-sulfonic acid (e.g., 1-5 mg) into separate, small, clear vials.

-

Solvent Addition: Add a measured volume of each solvent to the vials to achieve a target concentration (e.g., 1 mg/mL).

-

Observation & Agitation: Vortex each vial for at least 30 seconds. Observe for dissolution. If the compound does not dissolve, continue to agitate at room temperature for an extended period (e.g., 1-2 hours). Sonication can also be used to aid dissolution.

-

Qualitative Assessment: Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

| Solvent Class | Example Solvents | Expected Behavior |

| Polar Protic | Methanol, Ethanol | Moderate to good solubility is expected due to hydrogen bonding capabilities.[4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Good solubility is likely, as these solvents can solvate both the cationic and anionic parts of the zwitterion. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Limited to poor solubility is anticipated due to their lower polarity. |

| Ketones | Acetone | May show some limited solubility. |

| Halogenated | Dichloromethane (DCM) | Poor solubility is expected. |

| Non-polar | Toluene, Hexane | Expected to be insoluble.[5] |

Step 2: Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent to achieve the desired overall solvent properties.

Experimental Protocol:

-

Identify a "Good" Solvent: From your initial screening, select a solvent that shows at least partial solubility (e.g., methanol or DMSO).

-

Select a "Poor" Solvent: Choose the primary organic solvent required for your experiment in which the compound is poorly soluble.

-

Titration: Dissolve the compound in the minimal amount of the "good" solvent. Slowly add the "poor" solvent to this solution while observing for any precipitation. The point at which precipitation occurs will give you an indication of the maximum tolerable amount of the "poor" solvent in the mixture.

-

Systematic Ratios: Prepare a series of co-solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 90:10, 75:25, 50:50). Test the solubility of your compound in each of these mixtures using the protocol from Step 1.

Step 3: pH Adjustment

Given the zwitterionic nature of 5-ethoxy-1H-benzimidazole-2-sulfonic acid, altering the pH of the microenvironment can significantly impact its solubility by shifting the equilibrium towards a more soluble, non-zwitterionic form.

Causality:

-

Acidic Conditions: Adding a strong acid will protonate the sulfonate group, neutralizing the negative charge and leaving a net positive charge on the benzimidazole ring. The resulting cationic species may have improved solubility in certain polar organic solvents.

-

Basic Conditions: Adding a strong base will deprotonate the benzimidazolium cation, neutralizing the positive charge and leaving a net negative charge on the sulfonate group. This anionic form may also exhibit different solubility characteristics.

Experimental Protocol:

-

Solvent Selection: Choose a solvent system from the previous steps that shows promise but requires further improvement.

-

Acid/Base Addition: Prepare stock solutions of a suitable organic-soluble acid (e.g., methanesulfonic acid in isopropanol) and a base (e.g., sodium methoxide in methanol).

-

Micro-Titration: To a suspension of your compound in the chosen solvent, add the acid or base solution dropwise while stirring and observing for dissolution.

-

Caution: Be mindful that pH adjustments can be challenging to control in non-aqueous systems and may affect the stability of your compound or interfere with downstream applications.[2]

Step 4: Salt Formation

Converting the zwitterionic compound into a true salt can dramatically increase its solubility in organic solvents.[6] This involves reacting the compound with a suitable acid or base to form a stable salt with a counter-ion.

Experimental Protocol (Example with a Base):

-

Base Selection: Choose a suitable base that will form a salt with the sulfonic acid group. For improved organic solvent solubility, consider bases that introduce a lipophilic counter-ion.

-

Reaction: Dissolve 5-ethoxy-1H-benzimidazole-2-sulfonic acid in a polar solvent like methanol. Add an equimolar amount of the selected base (e.g., sodium hydroxide in methanol).

-

Isolation: The resulting salt can be isolated by evaporating the solvent or by precipitation with a less polar co-solvent.

-

Solubility Testing: Test the solubility of the newly formed salt in your target organic solvents using the protocol from Step 1.

Frequently Asked Questions (FAQs)

Q1: Why is my compound "oiling out" instead of dissolving?

A1: "Oiling out" occurs when the compound melts in the solvent before it dissolves, or when a supersaturated solution is formed that then separates as a liquid phase. This can happen if the melting point of your compound is close to the boiling point of the solvent. Try using a lower temperature, a different solvent, or a co-solvent system to mitigate this.

Q2: I've tried several solvents and nothing seems to work. What are my next options?

A2: If standard solvent screening and co-solvent systems are unsuccessful, more advanced formulation strategies may be necessary, particularly for applications like in vivo studies. These can include:

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[7]

-

Lipid-Based Formulations: For highly lipophilic analogs, lipid-based delivery systems can be effective.

-

Complexation: The use of cyclodextrins can encapsulate the molecule and improve its solubility.

These techniques typically require specialized expertise in pharmaceutical formulation.

Q3: Will changing the pH affect the biological activity of my compound?

A3: It is possible. Altering the ionization state of the molecule can change its interaction with biological targets. It is crucial to consider the pH of your final assay conditions and how the compound will behave in that environment. If the compound is tested in a buffered aqueous solution, the initial pH of the stock solution may be less critical.

Q4: How can I predict the best solvent without extensive experimentation?

A4: While precise prediction is difficult without experimental data, computational models can provide some guidance.[8][9][10][11] These models use the chemical structure to predict solubility in different solvents. However, for a zwitterionic molecule like this, the accuracy of these predictions may be limited. A systematic experimental approach as outlined in this guide is the most reliable method.

Q5: What is the impact of the ethoxy group on solubility?

A5: The ethoxy group at the 5-position of the benzimidazole ring is a relatively non-polar, hydrophobic group.[12] Compared to an unsubstituted benzimidazole, this group will slightly increase the lipophilicity of the molecule. This could marginally improve solubility in less polar organic solvents but may slightly decrease solubility in highly polar solvents like water.

References

- Avdeef, A., & Kansy, M. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 291-345.

- Avdeef, A., & Kansy, M. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. IAPC Journals.

- (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd.

- (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- (2024, July 20).

- (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- (2019, August 13). effects of functional group polarity. YouTube.